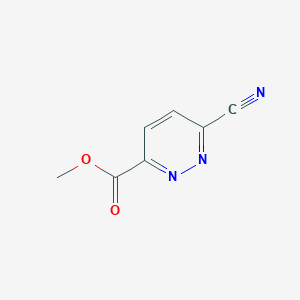

Methyl 6-cyanopyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-cyanopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADZVGFNBDURKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

A common precursor is 4-hydroxynicotinic acid or related pyridazine derivatives, which undergo bromination to introduce a bromine atom at a specific position on the ring. Bromination is carried out using brominating agents in solvents such as N,N-dimethylformamide (DMF) at controlled temperatures (30–80 °C, preferably 50–60 °C) to ensure regioselectivity and minimize side reactions.

Methylation Step

The brominated intermediate is subjected to methylation to form methyl ethers or methyl esters, depending on the functional groups present. Methylating agents include methyl iodide, dimethyl sulfate, methyl tosylate, methyl triflate, dimethyl carbonate, or methyl fluorosulfonate. The reaction is typically performed in solvents like DMF or dichloromethane at mild temperatures (10–70 °C, preferably 20–30 °C).

Cyanation Reaction

The critical cyanation step involves substituting the bromine atom with a cyano group using cuprous cyanide (CuCN) as the cyanide source. This reaction is conducted in DMF at elevated temperatures ranging from 80 to 170 °C, with an optimal range between 100 and 150 °C to maximize yield and minimize decomposition.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | Brominating agent (e.g., Br2, NBS) | 30–80 (prefer 50–60) | N,N-Dimethylformamide (DMF) | Regioselective bromination of pyridazine ring |

| 2 | Methylation | Methyl iodide, dimethyl sulfate, or equivalents | 10–70 (prefer 20–30) | DMF or dichloromethane | Converts hydroxyl to methyl ether or forms methyl ester |

| 3 | Cyanation | Cuprous cyanide (CuCN) | 80–170 (prefer 100–150) | DMF | Substitution of bromine with cyano group |

Experimental Example (Adapted from Patent CN110759860A)

Bromination: 1 g of the starting pyridazine compound was dissolved in 10 mL DMF and heated to 60–70 °C to form a clear solution. The solution was cooled to 10–20 °C, and brominating agent was added dropwise. The reaction proceeded under stirring at 50–60 °C for several hours.

Methylation: The brominated intermediate was reacted with methyl iodide in DMF at 20–30 °C for several hours to yield the methylated compound.

Cyanation: The methylated intermediate was treated with cuprous cyanide in DMF at 120 °C for 6 hours, resulting in the formation of methyl 6-cyanopyridazine-3-carboxylate with good yield after purification.

Analytical and Process Considerations

Reaction Monitoring: The progress of bromination, methylation, and cyanation can be monitored by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. IR bands characteristic of nitrile (~2240 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) confirm successful cyanation and ester formation.

Purification: Post-reaction mixtures are typically subjected to extraction, crystallization, or column chromatography to isolate the pure product.

Scale-Up: The described methods are suitable for industrial scale-up due to mild reaction conditions, use of readily available reagents, and straightforward purification.

Comparative Analysis of Cyanation Reagents and Conditions

| Cyanation Reagent | Solvent | Temperature Range (°C) | Advantages | Disadvantages |

|---|---|---|---|---|

| Cuprous cyanide (CuCN) | N,N-Dimethylformamide (DMF) | 80–170 (optimal 100–150) | High regioselectivity, efficient substitution | Requires careful handling due to toxicity |

| Sodium cyanide (NaCN) | Polar aprotic solvents (e.g., DMSO) | 80–130 | Readily available, cost-effective | Lower selectivity, potential side reactions |

Summary of Key Findings

- The preparation of this compound involves bromination, methylation, and cyanation steps.

- Bromination is best performed at moderate temperatures using brominating agents in DMF.

- Methylation uses a variety of methylating agents, with methyl iodide preferred for mild conditions and high yield.

- Cyanation with cuprous cyanide in DMF at elevated temperatures is the most effective method for introducing the cyano group.

- The described methods offer advantages of simple raw materials, mild reaction conditions, and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyanopyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce amines or other derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of pyridazine-based compounds.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 6-cyanopyridazine-3-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions:

- Nucleophilic Substitution : The nitrile group can be replaced by various nucleophiles, leading to the formation of diverse substituted pyridine derivatives.

- Hydrolysis : Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Reduction : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

The versatility of this compound makes it a valuable building block in organic synthesis, especially for pharmaceuticals and agrochemicals .

Biological Applications

In biological research, this compound has been investigated for its potential as:

- Enzyme Inhibitors : Compounds derived from this compound have shown promise in inhibiting specific enzymes involved in disease pathways.

- Receptor Ligands : Its structural properties allow it to interact with various biological receptors, making it a candidate for drug development targeting specific diseases .

Case Study: Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives of this compound. These compounds were tested for their ability to suppress cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. The results indicated significant inhibition comparable to established anti-inflammatory drugs .

Industrial Applications

In industrial settings, this compound is utilized in the production of:

Mechanism of Action

The mechanism of action of methyl 6-cyanopyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and carboxylate groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally similar to Methyl 6-cyanopyridazine-3-carboxylate, differing primarily in substituents or ester groups. Key comparisons include synthesis routes, physical properties, and safety profiles.

Substituent Variations at the 6-Position

a. Methyl 6-Methoxypyridazine-3-carboxylate (CAS 19194-96-8)

- Structure: Methoxy group replaces the cyano group.

- Synthesis : Likely derived from methyl 6-chloropyridazine-3-carboxylate via methoxide substitution, analogous to methods in , where chloro groups react with amines or alkoxides .

b. Methyl 6-Aminopyridazine-3-carboxylate (CAS 98140-96-6)

c. Ethyl 6-Methylpyridazine-3-carboxylate (CAS 64210-57-7)

- Structure : Methyl group at the 6-position and ethyl ester at the 3-position.

- Molecular Formula : C₈H₁₀N₂O₂; Molecular Weight: 166.18 g/mol .

- Comparison : The ethyl ester may alter lipophilicity and bioavailability compared to the methyl ester.

Ester Group Variations

Biological Activity

Methyl 6-cyanopyridazine-3-carboxylate is an organic compound characterized by its molecular formula . It belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The presence of a nitrile group in this compound contributes to its unique chemical reactivity and biological properties, making it a subject of interest in pharmacological research.

This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The nitrile and ester functionalities play crucial roles in determining its binding affinity and specificity. This compound can act as an inhibitor or activator in several biochemical pathways, influencing cellular processes.

Antiproliferative Activity

Research indicates that this compound has significant antiproliferative effects against various cancer cell lines. A study highlighted the IC50 values (the concentration required to inhibit cell growth by 50%) for different derivatives, showing that modifications to the structure can enhance or reduce biological activity. For instance, compounds with additional functional groups like hydroxyl (-OH) or methoxy (-OCH₃) groups demonstrated improved antiproliferative effects compared to simpler derivatives .

Antimicrobial Properties

Pyridine derivatives, including this compound, have been reported to possess antimicrobial activity. The minimum inhibitory concentrations (MICs) for several bacterial strains have been evaluated, showing promising results. For instance, compounds with similar structures have shown MICs ranging from 0.5 to 64 μg/mL against various pathogens, indicating potential therapeutic applications in treating infections .

Case Studies and Research Findings

- Anticancer Activity :

-

Antimicrobial Screening :

- Another research effort assessed the antimicrobial efficacy of pyridine derivatives, reporting that compounds similar to this compound exhibited MICs effective against both Gram-positive and Gram-negative bacteria, as well as fungi. This positions the compound as a potential candidate for further development in antimicrobial therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

| Compound Name | IC50 (mM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| This compound | 1.30 | 0.5 - 64 |

| Methyl 6-chloropyridine-3-carboxylate | 5.84 | Not specified |

| Methyl 6-aminopyridine-3-carboxylate | Higher | Not specified |

This table illustrates how structural modifications influence both antiproliferative and antimicrobial activities.

Q & A

Q. Basic

- NMR :

- ¹H NMR : Peaks at δ 3.9–4.1 ppm confirm the methyl ester. Aromatic protons (pyridazine ring) appear as doublets in δ 8.0–9.0 ppm, with coupling constants (J ≈ 5–6 Hz) indicating adjacent nitrogens.

- ¹³C NMR : The cyano carbon resonates at δ 115–120 ppm, while the ester carbonyl appears at δ 165–170 ppm .

- IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group; ester C=O stretches appear at ~1720 cm⁻¹.

- X-ray crystallography : SHELX software refines crystal structures by analyzing intensity data to resolve bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids, validating planar pyridazine geometry and cyano orientation .

How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

Advanced

Contradictions often arise from assay variability or substituent effects. Methodological approaches include:

- Standardized assays : Replicate studies under uniform conditions (e.g., cell lines, incubation times).

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., ester vs. amide at position 3) and compare IC₅₀ values.

- Computational docking : Use software like AutoDock to predict binding modes to targets (e.g., kinases), correlating with experimental IC₅₀ discrepancies .

- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers .

What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?

Q. Advanced

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., DHFR) to resolve binding interactions. SHELXL refines electron density maps, highlighting hydrogen bonds between the cyano group and active-site residues .

- Site-directed mutagenesis : Modify suspected binding residues (e.g., Asp or Lys) to test activity loss.

What are the key considerations for designing structure-activity relationship (SAR) studies for this compound analogs?

Q. Basic

- Positional modifications : Vary substituents at positions 3 (ester/amide) and 6 (cyano/alkyl) to assess steric and electronic effects.

- Bioisosteric replacements : Substitute the nitrile with a trifluoromethyl group (CF₃) to enhance lipophilicity .

- Computational modeling : Use DFT calculations to predict electronic effects (e.g., HOMO/LUMO levels) on reactivity.

- Biological testing : Prioritize high-throughput screening (HTS) against diverse targets (e.g., kinases, GPCRs) to identify lead candidates .

What challenges arise in the crystallographic refinement of this compound, and how can SHELX software be utilized to address them?

Q. Advanced

- Disorder in the cyano group : Resolve using PART instructions in SHELXL to model alternative orientations .

- Twinned crystals : Apply TWIN/BASF commands to refine data from non-merohedral twins.

- High-resolution data : Use SHELXL’s restraints (e.g., DFIX for bond lengths) to maintain chemically reasonable geometries.

- Validation : Check R-factors (<5%) and Flack parameters to confirm absolute structure .

How does the electronic nature of the cyano group influence the reactivity of this compound in cross-coupling reactions?

Advanced

The electron-withdrawing cyano group deactivates the pyridazine ring, reducing electrophilicity at position 6. To enable Suzuki-Miyaura coupling:

- Catalyst optimization : Use Pd(PPh₃)₄ with strong bases (e.g., Cs₂CO₃) to facilitate oxidative addition.

- Microwave-assisted heating : Shorten reaction times (30–60 min) to minimize decomposition.

- Protecting groups : Temporarily convert the nitrile to a protected amine (e.g., Boc) to modulate electronic effects .

What methodological approaches are recommended for analyzing degradation products of this compound under physiological conditions?

Q. Advanced

- LC-MS/MS : Monitor hydrolysis of the ester to carboxylic acid (retention time shift; m/z +16).

- Stability studies : Incubate in PBS (pH 7.4, 37°C) and quantify degradation via HPLC-UV.

- Mechanistic probes : Use deuterated solvents (D₂O) to track ester hydrolysis via isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.